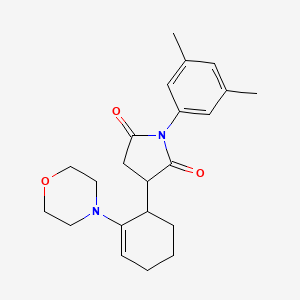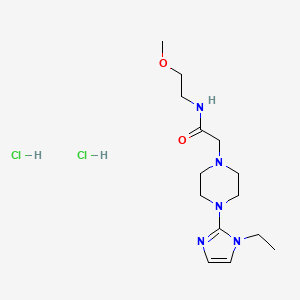![molecular formula C14H18N4OS B2927239 2,4-dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-5-carboxamide CAS No. 2034546-36-4](/img/structure/B2927239.png)
2,4-dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimicrobial Applications
Compounds incorporating elements of the structure have demonstrated promising antibacterial and antimicrobial properties. For instance, thiazolyl substituted pyrazol-5-ones have shown significant antibacterial activity against strains like Staphylococcus aureus and Bacillus subtilis, offering potential as novel antibacterial agents (Palkar et al., 2017). This suggests that compounds with similar structures could be explored for their antibacterial efficacy, contributing to the development of new drugs to combat bacterial infections.
Anticancer Applications
Pyrazolopyrimidines derivatives, another structurally related group, have been explored for their anticancer properties, particularly as anticancer and anti-5-lipoxygenase agents, indicating a potential for the compound to be investigated within oncological research (Rahmouni et al., 2016). The ability of these compounds to inhibit cancer cell growth and proliferation underlines the broader research interest in developing novel therapeutic agents based on similar molecular frameworks.
Antituberculosis Activity
The structure-related research indicates potential applications in antituberculosis therapy. Specifically, imidazo[1,2-a]pyridine-3-carboxamides have shown potent activity against replicating, non-replicating, multi- and extensive drug-resistant Mycobacterium tuberculosis strains, suggesting a promising avenue for the development of new antituberculosis agents (Moraski et al., 2011). This highlights the potential importance of researching compounds with similar structures for their possible contributions to treating tuberculosis, especially in the face of rising drug resistance.
Wirkmechanismus
Target of Action
The primary target of this compound is currently unknown. The compound is part of a unique collection of chemicals provided to early discovery researchers
Mode of Action
It is synthesized by 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide . This process affords 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,6- and -3,6-dicarboxylic acid monoamides which are further converted to corresponding differentiated diamides . The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The compound is part of a class of nitrogen-containing heterocycles, which are structural elements of natural products and pharmaceutically active compounds . These compounds often interact with various biochemical pathways, but the specific pathways affected by this compound require further investigation.
Eigenschaften
IUPAC Name |
2,4-dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-9-13(20-10(2)17-9)14(19)15-7-11-8-16-18-6-4-3-5-12(11)18/h8H,3-7H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBJSPROFBTGDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCC2=C3CCCCN3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-bromo-2-chloro-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2927164.png)

![[4-[2-Methyl-6-(trifluoromethyl)pyrimidine-4-carbonyl]piperazin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B2927169.png)
![3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(3-phenylpropyl)propanamide](/img/no-structure.png)
![1-(3,4-dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2927172.png)
![Methyl (E)-3-[(1S,2S,6R)-7-oxabicyclo[4.1.0]heptan-2-yl]prop-2-enoate](/img/structure/B2927173.png)

![(3Z)-5-chloro-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2927175.png)


